molecular formula C9H8N2O3 B021803 Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate CAS No. 106429-57-6

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B021803
M. Wt: 192.17 g/mol
InChI Key: KZBROPAHLBJQQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methodologies, including one-pot synthesis techniques and reactions with specific reagents to introduce or modify functional groups. For instance, Zhang Qinglon (2014) describes a novel compound synthesis through a one-pot method, demonstrating the flexibility in synthesizing benzimidazole derivatives (Zhang Qinglon, 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized using various spectroscopic methods. J. Govindaraj et al. (2014) analyzed the crystal structures of related benzimidazole carboxylates, revealing the conformation of the seven-membered rings and the orientation of phenyl groups (Govindaraj et al., 2014).

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions, leading to the formation of polymers or other heterocyclic compounds. B. Stanovnik et al. (2003) discussed transformations leading to the synthesis of oxazoloquinoline and imidazole derivatives, highlighting the compound's reactivity (Stanovnik et al., 2003).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as crystallinity, melting points, and solubility, are crucial for understanding their behavior in different environments. K. Y. Yeong et al. (2018) provided insights into the crystal packing and hydrogen bonding of similar compounds, which are important for their physical properties (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by the benzimidazole core structure. Fernando Obledo-Benicio et al. (2020) performed a detailed study on the intramolecular interactions in benzimidazole dicarboxylates, shedding light on the chemical behavior of these compounds (Obledo-Benicio et al., 2020).

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

properties

IUPAC Name

methyl 2-oxo-1,3-dihydrobenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8(12)5-2-3-6-7(4-5)11-9(13)10-6/h2-4H,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBROPAHLBJQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438522
Record name Methyl 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

CAS RN

106429-57-6
Record name Methyl 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 3,4-diaminobenzoate dihydrochloride (20 g, 0.08 mol) was mixed with urea (6.54 g, 0.11 mol). Reaction mixture was heated at ˜150° C. for 7 hours. After cooling powder was suspended in water (400 ml) and pH of the last one was adjusted to 0.45 with hydrochloric acid. Precipitate was filtered and rinsed with water and hydrochloric acid (pH=1.5). Obtained filter cake was dried at ˜100° C. Yield 15.7 g (97%).
Name
Methyl 3,4-diaminobenzoate dihydrochloride
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3,4-diamino-benzoic acid methyl ester (5.00 g, 30.1 mmol) and THF (40 mL), was added carbonyl diimidazole (7.32 g, 45.1 mmol) at 0° C. The mixture stirred for 16 h, and allowed to warm to 23° C. A solution of 1M aq. HCl (50 mL) was added at 0° C., followed by water (70 mL) and the mixture was stirred for 1 h. The resulting precipitate was filtered and dried under reduced pressure for 18 h to yield the titled compound, which was used in the next step without further purification (5.45 g, 94%). MS (ESI/CI): mass calcd. for C9H8N2O3, 192.1; m/z found, 193.1 [M+H]+. 1H NMR (400 MHz, CDCl3): 11.01 (s, 1H), 10.84 (s, 1H), 7.63 (dd, J=8.2, 1.6 Hz, 1H), 7.47 (s, 1H), 7.02 (d, J=8.2 Hz, 1H), 3.82 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
7.32 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Methyl-3,4-diaminobenzoate (1.251 g, 7.5 mmol, Lancaster) was reacted with 1,1′-carbonyldiimidazole (2.128 g, 13.1 mmol, Aldrich) under the conditions of Example 1b to give the title compound as an amorphous solid. MS (ESI, pos. ion) m/z: 193 (M#1).
Quantity
1.251 g
Type
reactant
Reaction Step One
Quantity
2.128 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

20 g (0.12 mol) of methyl 3,4-diaminobenzoate and 24.8 g (0.12 mol) of N,N'-dicarbomethoxy-S-methylisothiourea in 180 ml of DMF are heated under reflux for 4 hours. The DMF is then removed by distillation, the residue is vigorously stirred with water, and the crystals which have separated out are filtered off with suction and washed with water. After drying of the substance at 40° C. in vacuo, the product is suspended in acetone and then filtered off with suction.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
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Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
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Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
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Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
Reactant of Route 6
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Citations

For This Compound
6
Citations
KN Sanghavi, MN Kher… - Journal of Heterocyclic …, 2023 - Wiley Online Library
An efficient, facile and regioselective route has been utilized for the synthesis of novel series of 5‐(5‐amino‐1H‐pyrazol‐3‐yl)‐1,3‐dimethyl‐1,3‐dihydro‐2H‐benzo[d]imidazol‐2‐one …
Number of citations: 2 onlinelibrary.wiley.com
YL Xu, HY Lin, X Ruan, SG Yang, GF Hao… - European Journal of …, 2015 - Elsevier
4-Hydroxyphenylpyruvate dioxygenase (HPPD), an essential enzyme in tyrosine catabolism, is an important target for treating type I tyrosinemia. Inhibition of HPPD can effectively …
Number of citations: 47 www.sciencedirect.com
JH Chen, W Ahmed, MH Li, ZD Li… - … Synthesis & Catalysis, 2020 - Wiley Online Library
We report a TEMPO‐mediated oxidative copper‐catalyzed synthesis of N‐(fluoroalkyl)imidazolones via the radical addition of imidazoles with iodofluoroacetate. A possible key …
Number of citations: 10 onlinelibrary.wiley.com
RT Kumar, P Makam, NK Katari… - Organic & Biomolecular …, 2023 - pubs.rsc.org
A new approach has been successfully employed to synthesize cyclic ureas via carbonylation, utilizing Boc anhydride and employing K2CO3 as a base along with N,N-…
Number of citations: 3 pubs.rsc.org
J Periasamy, V Kurdekar, S Jasti, MB Nijaguna… - Cell Chemical …, 2018 - cell.com
Intracellular signals triggered by DNA breakage flow through proteins containing BRCT (BRCA1 C-terminal) domains. This family, comprising 23 conserved phosphopeptide-binding …
Number of citations: 13 www.cell.com
MST Bantle, I Korreferent, HA Wagenknecht…
Number of citations: 0

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